N-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have developed methods to prepare it, often starting from commercially available precursors. For instance, one study reported the synthesis of a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives . These derivatives may exhibit interesting biological activities.
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine hydrochloride consists of a thiazole ring fused with a phenyl group. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. The aromaticity of the thiazole ring arises from the delocalization of π-electrons, satisfying Hückel’s rule. The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Its odor resembles that of pyridine. Notably, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Chemical Reactions Analysis
N-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine hydrochloride can participate in various chemical reactions. Researchers have explored its reactivity in the context of drug development, including antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, and antitumor activities. These reactions involve modifications of the thiazole and phenyl moieties, leading to diverse derivatives with potential therapeutic properties .
properties
IUPAC Name |
N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBOKOKLYIMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride |
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